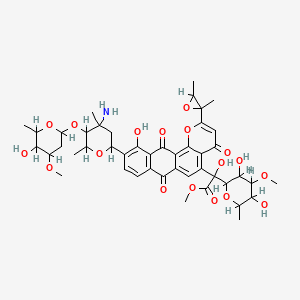

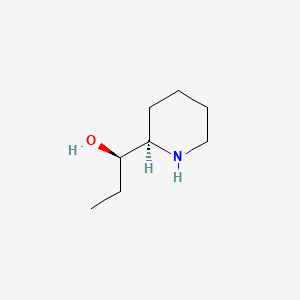

![molecular formula C17H17N5O B1665342 5-([1,1'-ビフェニル]-4-イルメチル)-N,N-ジメチル-2H-テトラゾール-2-カルボキサミド CAS No. 1010096-65-7](/img/structure/B1665342.png)

5-([1,1'-ビフェニル]-4-イルメチル)-N,N-ジメチル-2H-テトラゾール-2-カルボキサミド

説明

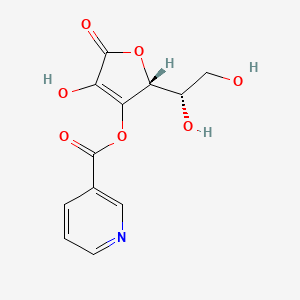

“2H-Tetrazole-2-carboxamide, 5-([1,1’-biphenyl]-4-ylmethyl)-N,N-dimethyl-” is a pharmaceutical secondary standard and certified reference material . It is a potential impurity found in commercial preparations of tetrazole-containing sartans, including losartan, irbesartan, and valsartan .

Molecular Structure Analysis

Tetrazoles are heteroaromatic systems that contain the maximum number of nitrogen atoms. This is why they exhibit extreme values of acidity, basicity, and complex formation constants. They have specific thermochemical properties and exhibit multiple reactivity .Chemical Reactions Analysis

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use them as isosteric substituents of various functional groups in the development of biologically active substances .科学的研究の応用

レーザー応用における光電子特性

この化合物の誘導体は、単結晶における独自の優れたレーザー性能のために、レーザー応用における潜在的な用途のために合成されています 。これらの誘導体は、新しいレーザー材料の開発にとって重要な、異なるまたは改善された光電子特性を有することが期待されます。

化粧品用途における紫外線フィルター

化粧品用途におけるUVフィルターに関する研究では、LY2183240 2'-異性体などの化合物の重要性が強調されています。 これらの化合物は、人間の健康と環境への潜在的なリスクを最小限に抑えながら、効果的な日焼け止めを提供する新しい日焼け止め技術の開発に不可欠です .

抗菌活性

LY2183240の2,5-レジオ異性体は、黄色ブドウ球菌および枯草菌を含む特定のグラム陽性菌に対して選択的な強力な抗菌活性を示しました 。これは、新しい抗菌剤の開発における潜在的な用途を示唆しています。

エンドカンナビノイド系調節

LY2183240とその異性体は、エンドカンナビノイドの細胞内再取り込みおよび酵素的加水分解の阻害剤として同定されています 。この特性は、エンドカンナビノイド系とその疼痛管理を含むさまざまな生理学的プロセスにおける役割に関する研究にとって重要です。

アンジオテンシンII受容体拮抗薬

この化合物の誘導体は、新しいタイプのアンジオテンシンII受容体拮抗薬として評価されています。 これらの誘導体は、有意な降圧作用とウレアーゼ阻害特性を示し、高血圧治療における潜在的な用途を示唆しています .

細胞毒性研究

この化合物とその誘導体は、in vitro細胞毒性研究の対象となっています。 これらの研究は、化合物の癌細胞に対する潜在的な影響とその治療剤としての生存可能性を理解するために不可欠です .

Safety and Hazards

This compound is classified as a mutagen (Muta. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include “May cause genetic defects” (H341). Precautionary statements include “Obtain special instructions before use”, “Do not handle until all safety precautions have been read and understood”, “Wear protective gloves/protective clothing/eye protection/face protection”, “IF exposed or concerned: Get medical advice/attention”, “Store locked up”, and "Dispose of contents/container to…" .

作用機序

Target of Action

The primary target of LY2183240 2’-isomer is the endocannabinoid system . Specifically, it acts on the fatty acid amide hydrolase (FAAH) , an integral membrane enzyme that belongs to the family of serine hydrolase . FAAH is responsible for the uptake of fatty acid amide (FAA) family signaling lipids, including anandamide .

Mode of Action

LY2183240 2’-isomer acts as a potent inhibitor of the reuptake of the endocannabinoid anandamide and as an inhibitor of FAAH . It inactivates FAAH via carbamylation of the serine nucleophile of FAAH . This leads to markedly elevated anandamide levels in the brain .

Biochemical Pathways

The inhibition of FAAH by LY2183240 2’-isomer leads to a blockage of anandamide uptake . This results in increased levels of anandamide, a key endocannabinoid involved in various physiological processes such as pain sensation, mood, and memory.

Pharmacokinetics

It is known that the compound has a potent inhibitory effect on faah, leading to increased anandamide levels in the brain .

Result of Action

The result of LY2183240 2’-isomer’s action is the production of both analgesic and anxiolytic effects in animal models . This is due to the increased levels of anandamide in the brain, which plays a crucial role in these physiological responses .

Action Environment

It is worth noting that the compound has been detected in herbal blend products as designer drugs , suggesting that its stability and efficacy may be influenced by the conditions of these products.

特性

IUPAC Name |

N,N-dimethyl-5-[(4-phenylphenyl)methyl]tetrazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-21(2)17(23)22-19-16(18-20-22)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVLSXPOMAONNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1N=C(N=N1)CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043023 | |

| Record name | 5-([1,1'-Biphenyl]-4-ylmethyl)-N,N-dimethyl-2H-tetrazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1010096-65-7 | |

| Record name | LY-2183240 2'-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010096657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-([1,1'-Biphenyl]-4-ylmethyl)-N,N-dimethyl-2H-tetrazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2183240 2'-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TVW7VFN92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

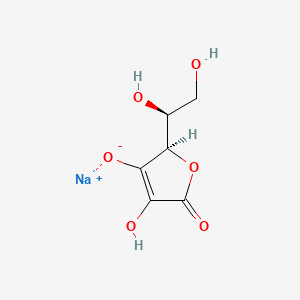

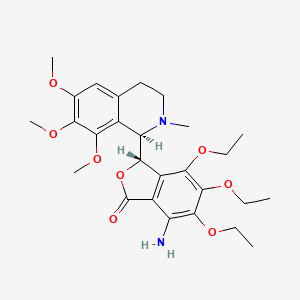

![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665275.png)